molecular formula C32H23N B8243364 3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline

3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline

Cat. No.: B8243364
M. Wt: 421.5 g/mol
InChI Key: VBLSWVIWEGRIKH-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline is an organic compound that features a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and aniline derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

    Catalysts and Solvents: Common catalysts include palladium or copper-based catalysts, and solvents such as toluene or dimethylformamide (DMF) are often used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is a typical setup.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and physical properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Naphthalen-1-yl)-1-(4-piperidin-1-yl-phenyl)-propenone
  • 3-(4-Methoxy-phenyl)-1-naphthalen-2-yl-propenone
  • 3-(4-Diethylamino-phenyl)-1-(1-hydroxy-naphthalen-2-yl)-propenone

Uniqueness

Compared to similar compounds, 3-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline stands out due to its unique aromatic structure, which imparts distinct electronic properties. These properties make it particularly valuable in the field of organic electronics, where it can be used to develop advanced materials with specific optoelectronic characteristics.

Properties

IUPAC Name

3-naphthalen-1-yl-N-(4-naphthalen-1-ylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23N/c1-3-14-29-23(8-1)10-6-16-31(29)25-18-20-27(21-19-25)33-28-13-5-12-26(22-28)32-17-7-11-24-9-2-4-15-30(24)32/h1-22,33H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLSWVIWEGRIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=CC(=C4)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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